molecular formula C22H15ClF3N3O2S B2464750 4-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine CAS No. 1024375-85-6

4-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B2464750
CAS No.: 1024375-85-6
M. Wt: 477.89
InChI Key: QGIKRVIMIPKSLR-UHFFFAOYSA-N
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Description

4-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a thiazole ring

Properties

IUPAC Name

4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClF3N3O2S/c1-30-16-8-4-15(5-9-16)28-21-29-19(12-32-21)13-2-6-17(7-3-13)31-20-18(23)10-14(11-27-20)22(24,25)26/h2-12H,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIKRVIMIPKSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine typically involves multiple steps. One common approach starts with the preparation of the pyridine derivative, which is then reacted with a phenol derivative to form the ether linkage. The final step involves the formation of the thiazole ring through a cyclization reaction .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of high-throughput screening techniques can also help in identifying the most efficient synthetic routes .

Chemical Reactions Analysis

Types of Reactions

4-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

The compound 4-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C18H16ClF3N3O2S
  • Molecular Weight : 428.81 g/mol
  • IUPAC Name : 4-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine

Research indicates that compounds similar to this thiazole derivative exhibit various mechanisms of action, including:

  • Inhibition of Tumor Cell Proliferation : Thiazole derivatives have been shown to inhibit the proliferation of cancer cells through the modulation of cell cycle regulators and apoptosis pathways.
  • Antimicrobial Activity : Some studies suggest that thiazole compounds can disrupt bacterial cell wall synthesis and interfere with metabolic pathways in pathogens.

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiazole derivatives. Notably, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Thiazole Derivative AMCF-7 (Breast)25.72 ± 3.95Induction of apoptosis
Thiazole Derivative BHepG2 (Liver)4.24VEGFR2 inhibition
Thiazole Derivative CA549 (Lung)10.50Cell cycle arrest

The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell survival and proliferation.

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties:

PathogenMinimum Inhibitory Concentration (MIC)Activity
Staphylococcus aureus0.015 mg/mLStrongly effective
Escherichia coli0.050 mg/mLModerately effective

These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents.

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study involving the administration of thiazole derivatives in tumor-bearing mice showed a significant reduction in tumor size compared to control groups, indicating potent anticancer activity.
  • Case Study on Antimicrobial Resistance :
    • Research focusing on resistant strains of bacteria demonstrated that thiazole derivatives could restore sensitivity to conventional antibiotics, highlighting their potential as adjuvants in antibiotic therapy.

Conclusion and Future Directions

The compound 4-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine exhibits promising biological activities, particularly in anticancer and antimicrobial domains. Further investigations are warranted to explore its full therapeutic potential, optimize its pharmacological properties, and determine its safety profile through preclinical and clinical studies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine?

  • Methodological Answer : A typical approach involves cyclization reactions using phosphoryl chloride (POCl₃) under reflux conditions. For example, thiosemicarbazide derivatives can be cyclized with POCl₃ at 90–120°C to form the thiazole core. Subsequent coupling reactions with substituted pyridines or phenyl ethers are performed using Ullmann or Buchwald-Hartwig conditions to introduce the trifluoromethylpyridine and methoxyphenyl groups .

Q. How can researchers purify and characterize this compound effectively?

  • Methodological Answer : Purification often involves recrystallization from a dimethyl sulfoxide (DMSO)/water mixture (e.g., 2:1 ratio) to remove unreacted intermediates. Analytical characterization should include high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural elucidation, and X-ray crystallography to resolve stereochemical ambiguities. For example, dihedral angles between aromatic rings can be determined via crystallography to assess planarity .

Q. What analytical techniques are suitable for assessing the compound’s stability under experimental conditions?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection monitors degradation products over time. Accelerated stability studies under varying pH (e.g., 1–13) and temperatures (25–60°C) can identify hydrolytically labile groups, such as the trifluoromethylpyridine moiety. Mass spectrometry coupled with thermal gravimetric analysis (TGA) evaluates thermal decomposition pathways .

Advanced Research Questions

Q. How do substituents (e.g., trifluoromethyl, methoxy) influence the compound’s biological activity or physicochemical properties?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies involve synthesizing analogs with modified substituents (e.g., replacing trifluoromethyl with cyano or methoxy with ethoxy). Computational tools like density functional theory (DFT) calculate electronic effects (e.g., Hammett σ values) to correlate substituent electronegativity with bioactivity. For instance, trifluoromethyl groups enhance metabolic stability by resisting oxidative degradation .

Q. What computational strategies are effective in predicting binding modes or reaction mechanisms involving this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) paired with molecular dynamics (MD) simulations (e.g., GROMACS) can model interactions with biological targets like kinases or GPCRs. Reaction path searches using quantum chemical calculations (e.g., Gaussian) identify transition states in synthesis pathways, optimizing regioselectivity for pyridine-aryl ether coupling .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀). Meta-analyses of published data, combined with machine learning models, can identify confounding variables like impurity profiles or enantiomeric ratios .

Q. What strategies optimize regioselectivity in introducing the pyridinyloxyphenyl group during synthesis?

  • Methodological Answer : Chelation-controlled lithiation or directed ortho-metalation (DoM) using directing groups (e.g., methoxy) ensures precise substitution on the phenyl ring. For example, using 3-chloro-5-(trifluoromethyl)pyridin-2-ol as a nucleophile in SNAr reactions under basic conditions (e.g., K₂CO₃/DMF) improves yields of the desired regioisomer .

Q. How can researchers elucidate the role of intramolecular hydrogen bonding in stabilizing the compound’s conformation?

  • Methodological Answer : Infrared (IR) spectroscopy identifies N–H stretching frequencies indicative of hydrogen bonding (e.g., shifts to 3200–3400 cm⁻¹). X-ray crystallography provides spatial resolution of interactions, such as between the thiazole amine and pyridine nitrogen, which influence solubility and membrane permeability .

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